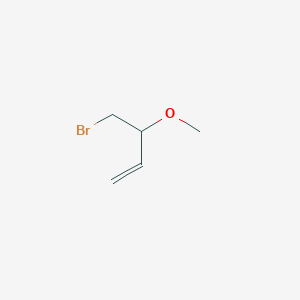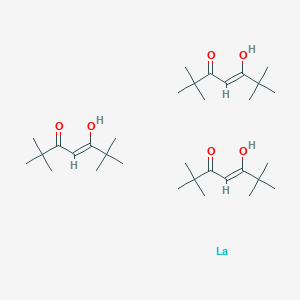
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum is a coordination compound where lanthanum is coordinated with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum typically involves the reaction of lanthanum nitrate or lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the lanthanum ion. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable due to the steric hindrance provided by the bulky ligands.
Substitution: The ligands can be substituted by other β-diketonates or similar ligands under appropriate conditions.
Coordination Reactions: It can form complexes with other metal ions or ligands, expanding its utility in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other β-diketonates for substitution reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new lanthanum complexes with different ligands, while oxidation reactions may lead to the formation of lanthanum oxides or other oxidized species.
Wissenschaftliche Forschungsanwendungen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum exerts its effects involves coordination interactions with other molecules. The bulky ligands provide steric protection to the lanthanum ion, allowing it to participate in various chemical reactions without undergoing significant decomposition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum is unique due to the specific properties imparted by the lanthanum ion, such as its larger ionic radius and higher coordination number compared to other similar compounds. These properties make it particularly useful in applications requiring stable and reactive lanthanum complexes.
Eigenschaften
Molekularformel |
C33H60LaO6 |
|---|---|
Molekulargewicht |
691.7 g/mol |
IUPAC-Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI-Schlüssel |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
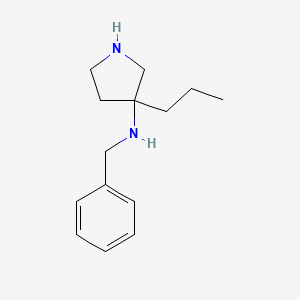
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
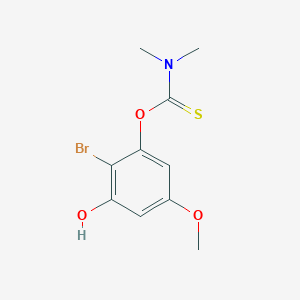

![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
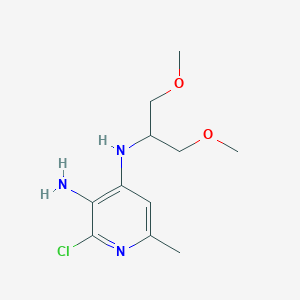
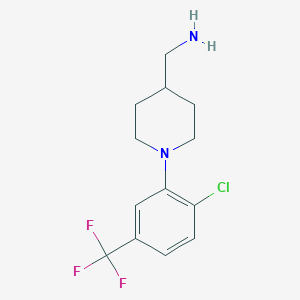

![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

